2-(4-Chlorobenzyl)pyrrole
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Overview
Description
2-(4-Chlorobenzyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the 4-chlorobenzyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)pyrrole typically involves the reaction of 4-chlorobenzyl chloride with pyrrole under basic conditions. A common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the 4-chlorobenzyl group can yield the corresponding 4-chlorobenzyl alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various acylated or sulfonylated pyrrole derivatives.
Scientific Research Applications
2-(4-Chlorobenzyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of 2-(4-Chlorobenzyl)pyrrole.
4-Chlorobenzyl alcohol: A reduction product of 4-chlorobenzyl chloride.
4-Chlorobenzylamine: Another derivative of 4-chlorobenzyl chloride with different functional properties.
Uniqueness
This compound is unique due to the combination of the pyrrole ring and the 4-chlorobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
86770-47-0 |
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Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C11H10ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2 |
InChI Key |
XGOXHHTWVHVHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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